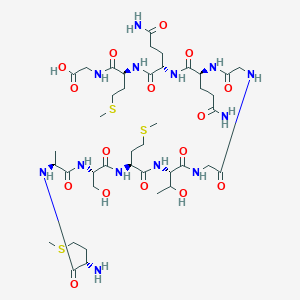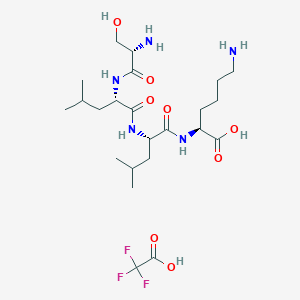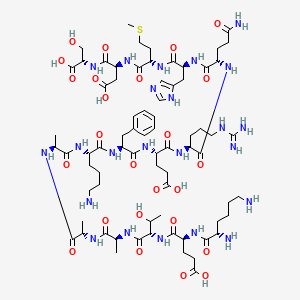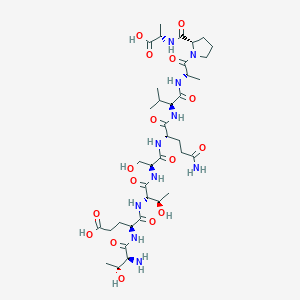
Calcitonin Gene Related Peptide (CGRP) (83-119), rat TFA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcitonin Gene Related Peptide (CGRP) (83-119), rat (TFA) is a 37 amino acid calcitonin family of neuropeptide, acts through calcitonin receptor-like receptor (CRLR).
Applications De Recherche Scientifique
Neurological and Central Nervous System Applications
Calcitonin gene-related peptide (CGRP) has been extensively studied for its role in the central nervous system (CNS). Research indicates that CGRP plays a significant role in the CNS, particularly in sensory pathways. For instance, it has been found in various regions of the rat brain important for fear responses and aversive learning, suggesting a role as a neurotransmitter in these processes (Poore & Helmstetter, 1996). Additionally, CGRP's distribution in relation to the rat central somatosensory projection has been studied, revealing its ubiquity in sensory ganglion cells, which are primarily involved in nociceptive functions (Kruger et al., 1988).
Gastrointestinal Research
CGRP has been linked to the regulation of gastric functions. Studies have shown that intracerebroventricular administration of CGRP in rats results in the suppression of gastric acid secretion, suggesting a central regulatory role for CGRP in gastric acid production (Hughes et al., 1984). This effect is also observed when CGRP is injected into the cisterna magna or lateral hypothalamus, inhibiting gastric acid secretion and increasing serum gastrin levels (Taché et al., 1984).
Vasodilatory and Cardiovascular Effects
One of the well-documented roles of CGRP is its potent vasodilatory effects. Research has demonstrated that CGRP is one of the most potent endogenous vasodilators known, particularly affecting the coronary circulation (Brain et al., 1985). This finding is significant for understanding cardiovascular physiology and pathophysiology.
Bone and Calcium Metabolism
CGRP's role in bone metabolism has been explored, with findings indicating its involvement in bone resorption and calcium regulation. For instance, targeted expression of CGRP in osteoblasts in mice was found to increase bone density, suggesting a beneficial role in bone formation and health (Ballica et al., 1999). Additionally, CGRP has been shown to have dual effects on plasma calcium levels, initially interacting with calcitonin receptors followed by hypercalcemia, indicative of its complex role in calcium homeostasis (Bevis et al., 1990).
Propriétés
Nom du produit |
Calcitonin Gene Related Peptide (CGRP) (83-119), rat TFA |
|---|---|
Formule moléculaire |
C₁₆₂H₂₆₂N₅₀O₅₂S₂.C₂HF₃O₂ |
Poids moléculaire |
3920.32 |
Séquence |
One Letter Code: SCNTATCVTHRLAGLLSRSGGVVKDNFVPTNVGSEAF-NH2 (Disulfide bridge: Cys2-Cys7) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







